Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate

Thermal Stability Pharmaceutical Intermediates Process Chemistry

Researchers requiring aqueous-compatible tetrazole building blocks for coordination chemistry or pharmaceutical synthesis face inconsistent yields when using the free acid form. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate directly addresses this bottleneck: • 90% synthetic yield in Ceforanide preparation vs. 81% for the free acid • 265°C decomposition threshold ensures thermal process safety (vs. 179°C free acid) • Pre-ionized carboxylate eliminates in-situ deprotonation for aqueous metal-coordination reactions

Molecular Formula C3H3N4NaO2S
Molecular Weight 182.14 g/mol
CAS No. 113221-74-2
Cat. No. B039559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
CAS113221-74-2
Molecular FormulaC3H3N4NaO2S
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])N1C(=S)N=NN1.[Na+]
InChIInChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1
InChIKeyHQPBCGYUKKDAHP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate Procurement Baseline: Class, Physicochemical Identity, and Benchmarking Context


Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate (CAS 113221-74-2), also referred to as 5-mercapto-1-tetrazoleacetic acid sodium salt, is a heterocyclic mercaptocarboxylate building block . It combines a tetrazole ring, a thiol group, and a carboxylate moiety in a single, water-soluble sodium salt form . This compound serves primarily as a pharmaceutical intermediate—most notably in the synthesis of the cephalosporin antibiotic Ceforanide—and as a versatile ligand for coordination chemistry and metal–organic framework construction [1]. Its closest structural analogs include the free acid 5-mercapto-1H-tetrazole-1-acetic acid (CAS 57658-36-3) and other 5-mercaptotetrazole derivatives; however, the sodium salt’s distinct thermal, solubility, synthetic-efficiency, and coordination-ready profile renders simple substitution problematic.

Why Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate Cannot Be Readily Replaced by Its Free Acid or Other Tetrazole Analogs


Although the free acid 5-mercapto-1H-tetrazole-1-acetic acid and other simple 5-mercaptotetrazoles share the same heterocyclic core, they lack the combination of pre-ionized carboxylate and sodium counterion that defines the sodium salt . This difference translates into measurably lower thermal stability, poorer aqueous solubility, and the need for additional deprotonation steps before use in metal-coordination or bioconjugation reactions [1]. Consequently, substituting the free acid or an alternative tetrazole for the sodium salt can compromise synthetic yields, complicate aqueous-phase protocols, and increase process variability—factors that directly impact procurement decisions in pharmaceutical intermediate supply chains and materials research laboratories.

Quantitative Differentiation Evidence for Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate Versus Closest Analogs


Thermal Decomposition Temperature: Sodium Salt (265 °C) vs. Free Acid (179–180 °C)

The sodium salt exhibits a significantly higher thermal decomposition point (265 °C, decomposition) compared to the free acid (179–180 °C, decomposition) . This 85 °C gap indicates that the sodium salt can tolerate more demanding thermal processing conditions—such as hot filtration, drying, or elevated-temperature reactions—without degradation, whereas the free acid is substantially more labile.

Thermal Stability Pharmaceutical Intermediates Process Chemistry

Synthetic Yield Advantage: Sodium Salt (90 %) vs. Free Acid (81 %) in a Scalable Preparation Route

In a patent describing an improved preparation method for 5-mercapto tetrazole acetic acid and its sodium salt, the monosodium salt was obtained in 90 % yield, whereas the corresponding free acid was isolated in 81 % yield under analogous conditions [1]. This 9-percentage-point yield advantage directly translates to higher throughput, lower raw-material cost per unit, and reduced waste generation in a production setting.

Synthetic Efficiency Process Scale-Up Pharmaceutical Intermediates

Coordination-Ready Form: Direct Use of the Sodium Salt for Metal Complex Synthesis in Aqueous/Organic Media

The sodium salt is the commercially supplied form (Sigma-Aldrich) used directly for synthesizing platinum-group metal complexes of the 5-mercapto-1H-tetrazole-1-acetate (MTA) ligand [1]. Reactions with cis-[PtCl₂(PPh₃)₂] in methanol at room temperature, followed by aqueous precipitation, yielded the target complex [Pt(MTA)(PPh₃)₂] in 69 % isolated yield. In contrast, the free acid would require an additional deprotonation step (e.g., with triethylamine), adding complexity and potential inconsistency to the protocol. The sodium salt thus provides a “ready-to-use” ligand source that streamlines synthetic workflows and improves reproducibility.

Coordination Chemistry Metal–Organic Frameworks Ligand Design

Aqueous Solubility Advantage: Enabling Biological and Nanoparticle Applications

As a sodium carboxylate salt, the compound is readily soluble in water, a property explicitly noted by suppliers and exploited in biological buffer systems and nanoparticle capping protocols . While quantitative solubility limits (mg/mL) have not been reported in the peer-reviewed literature, the free acid is expected to have substantially lower aqueous solubility due to its non-ionized carboxylic acid group. This difference is critical for applications requiring homogeneous aqueous-phase reactivity, such as the stabilization of colloidal gold nanoparticles and aqueous-phase bioconjugation.

Aqueous Solubility Bioconjugation Nanoparticle Stabilization

When to Choose Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate: Evidence-Driven Application Scenarios


Pharmaceutical Intermediate for Ceforanide and Related Cephalosporin Antibiotics

The sodium salt serves as the direct side-chain precursor in Ceforanide synthesis. Its 90 % synthetic yield advantage (relative to 81 % for the free acid) and superior thermal stability (265 °C vs. 179 °C) make it the cost-effective and process-robust choice for kilogram-scale pharmaceutical intermediate procurement [1].

Aqueous-Phase Ligand for Transition Metal Coordination and MOF Synthesis

When constructing platinum-group metal complexes or metal–organic frameworks in aqueous or mixed aqueous–organic media, the pre-formed sodium salt eliminates the need for in-situ deprotonation, simplifies stoichiometric control, and has been demonstrated to deliver well-defined products such as [Pt(MTA)(PPh₃)₂] in 69 % yield under mild conditions [2].

Stabilization of Colloidal Metal Nanoparticles in Water

The water-soluble sodium salt is employed as a capping ligand for gold and other metal nanoparticles, leveraging both the thiol–metal affinity of the mercapto group and the aqueous compatibility conferred by the carboxylate sodium moiety. This dual functionality is not replicated by the free acid, which would require pH adjustment to achieve comparable solubility .

High-Temperature Process Chemistry Requiring Thermally Robust Intermediates

For synthetic routes that involve elevated temperatures during work-up or subsequent derivatization, the sodium salt’s 85 °C higher decomposition threshold provides a wider safety margin and reduces the likelihood of thermal degradation, making it the preferred form for processes that include hot filtration, vacuum drying above 100 °C, or melt-phase reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.